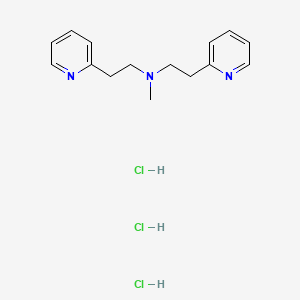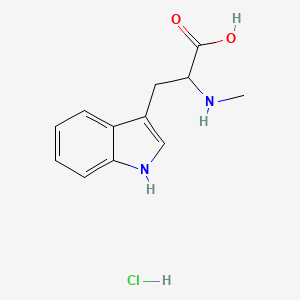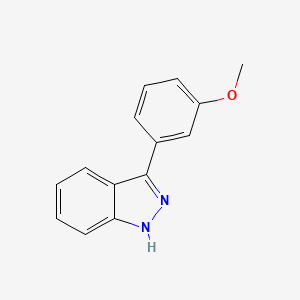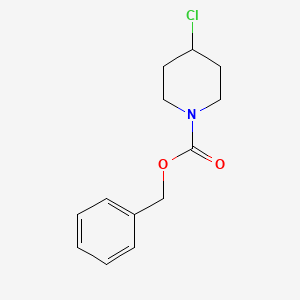![molecular formula C7H14N2O B1425580 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone CAS No. 933748-71-1](/img/structure/B1425580.png)
1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone
Descripción general
Descripción
1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.2 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone is 1S/C7H14N2O/c1-8-4-6-3-7(10)9(2)5-6/h6,8H,3-5H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone is a solid at room temperature . It has a molecular weight of 142.2 . The compound is stored at room temperature and is a liquid in its physical form .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone and its derivatives have been utilized in the synthesis of complex molecules and the study of their crystal structures. For instance, its application in synthesizing highly functionalized building blocks for pharmaceutical research has been described, demonstrating its role in drug development processes (Bish et al., 2010). Moreover, studies have explored its involvement in the structural elucidation of anticonvulsant enaminones and cathinones, highlighting its importance in understanding molecular interactions and properties (Kubicki et al., 2000) (Nycz et al., 2011).
Material Sciences and Polymer Research
- The compound has been instrumental in material science, particularly in the synthesis of new polyamides with significant solubility and thermal properties. These materials are promising for applications in the microelectronic industry due to their high thermal stability, solubility in organic solvents, and good dielectric properties (Li et al., 2015).
Pharmaceutical and Biomedical Research
- In the field of biomedical research, derivatives of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone have shown potential as therapeutic agents. For instance, they have been incorporated into multifunctional molecules aimed at treating neurodegenerative diseases like Alzheimer's. These molecules are designed to target metal-overloaded amyloid plaques in the brain, demonstrating the compound's role in developing innovative therapeutic strategies (Scott et al., 2011).
Chemical Synthesis and Methodology Development
- The compound has been a cornerstone in developing novel synthetic methodologies. For instance, its involvement in the microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives and their evaluation as anticancer agents indicates its versatility in creating bioactive molecules (Hadiyal et al., 2020). Additionally, it has been used as a key intermediate in the stereoselective synthesis of complex molecules, further underscoring its importance in advancing synthetic organic chemistry (Lall et al., 2012).
Safety And Hazards
This compound is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is considered hazardous and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .
Propiedades
IUPAC Name |
1-methyl-4-(methylaminomethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-8-4-6-3-7(10)9(2)5-6/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSRTRBJDQEIAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(=O)N(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 8-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1425497.png)




![Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1425505.png)

![Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate](/img/structure/B1425507.png)

methyl}-2-phenyldiazene](/img/structure/B1425510.png)


![3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile](/img/structure/B1425516.png)
![(1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime](/img/structure/B1425518.png)